Dexamethasone 21-iodoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

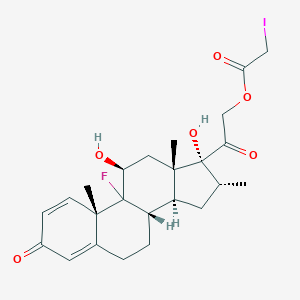

Dexamethasone 21-iodoacetate, also known as this compound, is a useful research compound. Its molecular formula is C24H30FIO6 and its molecular weight is 560.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Dexamethasone 21-iodoacetate has shown remarkable efficacy in reducing inflammation in various animal models. A notable study demonstrated that macrophage-derived microvesicles (MV-DEX) encapsulating dexamethasone effectively targeted inflamed kidneys, significantly reducing renal inflammation and fibrosis compared to free dexamethasone treatments. This method not only enhanced therapeutic efficacy but also minimized the side effects commonly associated with glucocorticoid therapy, such as hyperglycemia and suppression of the hypothalamic-pituitary-adrenal (HPA) axis .

Table 1: Anti-Inflammatory Efficacy of MV-DEX

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Renal Inflammation | Murine models | MV-DEX reduced renal injury significantly |

| Chronic Glucocorticoid Effects | MV-DEX treated mice | Fewer side effects compared to free dexamethasone |

Immunological Effects

Research has indicated that dexamethasone can profoundly alter the immunological state of human testicular peritubular cells (HTPCs). A study found that treatment with dexamethasone decreased pro-inflammatory cytokines such as IL-6 and IL-8, suggesting potential applications in managing conditions involving immune dysregulation . The proteomic analysis revealed significant changes in protein expression after treatment, highlighting its role in modulating immune responses.

Table 2: Cytokine Regulation by Dexamethasone

| Cytokine | Expression Change | Method Used |

|---|---|---|

| IL-6 | Decreased | qPCR, ELISA |

| IL-8 | Decreased | qPCR, ELISA |

Muscle Function and Electrolyte Balance

This compound has been investigated for its effects on skeletal muscle function. A study involving healthy male subjects showed that dexamethasone administration increased the expression of Na+,K+ pump subunits, which are crucial for muscle contraction and electrolyte balance during exercise . This finding suggests potential applications in treating conditions related to muscle weakness or electrolyte imbalances.

Table 3: Effects on Na+,K+ Pump Expression

| Subunit | Expression Change (%) | Statistical Significance |

|---|---|---|

| α1 | +17% | P < 0.05 |

| α2 | +17% | P < 0.05 |

| β1 | +6% | P < 0.05 |

| β2 | +8% | P < 0.05 |

COVID-19 Treatment

Dexamethasone has gained attention for its role in treating severe COVID-19 cases. Research indicates that it can bind to the SARS-CoV-2 spike protein, inhibiting its interaction with ACE2, which is critical for viral entry into cells . Clinical trials have shown that dexamethasone reduces mortality rates among patients requiring mechanical ventilation or supplemental oxygen .

Table 4: Clinical Outcomes in COVID-19 Patients

| Treatment Type | Mortality Reduction (%) | Patient Condition |

|---|---|---|

| Dexamethasone | Significant | Requiring mechanical ventilation |

| Other Glucocorticoids | Similar effects | Requiring supplemental oxygen |

Tendon Inflammation Management

In the context of musculoskeletal disorders, dexamethasone's intratendinous delivery using porous microspheres has shown promise in reducing inflammation associated with tendon injuries. Studies reported sustained release of dexamethasone leading to decreased cytokine levels and improved biomechanical properties of tendons .

Table 5: Tendon Treatment Outcomes

| Treatment Method | Key Findings |

|---|---|

| Intratendinous DEX/PMSs | Reduced IL-1β, IL-6, TNF-α levels; improved collagen content |

Eigenschaften

CAS-Nummer |

1893-66-9 |

|---|---|

Molekularformel |

C24H30FIO6 |

Molekulargewicht |

560.4 g/mol |

IUPAC-Name |

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |

InChI |

InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |

InChI-Schlüssel |

SBWPMXHFJJCNJZ-OWWZPINESA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

Synonyme |

dexamethasone 21-iodoacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.